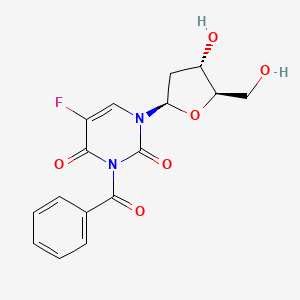

3-Benzoyl-2'-deoxy-5-fluorouridine

Description

Historical Context and Significance within Nucleoside Analog Research

The field of nucleoside analog research has been a cornerstone of medicinal chemistry for decades, driven by the quest for more effective antiviral and anticancer agents. Nucleoside analogs, by mimicking the natural building blocks of DNA and RNA, can interfere with critical biological processes within diseased cells. A significant milestone in this area was the development of fluorinated nucleosides, which often exhibit enhanced biological activity and stability.

Within this context, 5-fluoro-2'-deoxyuridine (B1346552) (floxuridine or FUDR), a derivative of uracil (B121893), emerged as a potent inhibitor of thymidylate synthase, a crucial enzyme in DNA synthesis. researchgate.net However, the clinical application of FUDR has been hampered by its rapid catabolism and non-selective toxicity. This led researchers to explore various modifications of the FUDR molecule to create prodrugs—inactive compounds that are converted into the active drug within the body, ideally at the target site.

The use of protecting groups, such as benzoyl esters, became a critical strategy in the multi-step synthesis of these more complex nucleoside analogs. The benzoyl group, being relatively stable and easily removable under specific conditions, allows for selective chemical modifications at other positions of the nucleoside. Therefore, compounds like 3-Benzoyl-2'-deoxy-5-fluorouridine have historically served as key intermediates in the synthesis of novel FUDR derivatives with potentially improved therapeutic profiles. For instance, the synthesis of 3'-O-propargyl-5-fluoro-2'-deoxyuridine, a compound evaluated for its cytotoxic activity, utilizes a 3'-O-benzoyl protected intermediate to facilitate selective modification at the 5'-position. researchgate.netnih.gov

Rationale for Academic Investigation of the Chemical Compound

The primary rationale for the academic investigation of this compound lies in its role as a pivotal synthetic intermediate. The strategic placement of a benzoyl group at the 3'-hydroxyl position of the deoxyribose sugar serves several key purposes in medicinal chemistry research:

Facilitating Selective Synthesis: The 3'-benzoyl group acts as a temporary shield, allowing chemists to perform reactions on other parts of the nucleoside, such as the 5'-hydroxyl group, without unintended side reactions. This is crucial for creating a diverse library of FUDR derivatives with modifications aimed at enhancing properties like solubility, stability, or tumor targeting.

Enabling Prodrug Development: Many advanced prodrug strategies for FUDR involve linking various promoieties (e.g., fatty acids, peptides) to the nucleoside. google.com The synthesis of these conjugates often requires the use of protecting groups like benzoyl esters to ensure the correct attachment of the promoiety.

Investigating Structure-Activity Relationships (SAR): By systematically synthesizing a series of FUDR analogs with different modifications, researchers can elucidate the relationship between the chemical structure and the biological activity of the compounds. The use of intermediates like this compound is fundamental to this process, enabling the precise construction of each analog for SAR studies.

The academic interest is therefore not typically in the biological activity of this compound itself, but in its utility as a building block for creating new molecules with potential therapeutic value.

Scope and Objectives of Research on this compound

Research involving this compound is generally a component of broader research programs aimed at the development of novel anticancer agents. The specific objectives within these programs where this compound plays a role include:

Development of Efficient Synthetic Routes: A primary objective is to establish high-yield, stereoselective, and scalable methods for the synthesis of FUDR analogs. This involves optimizing the conditions for the introduction and removal of the benzoyl protecting group at the 3'-position.

Synthesis of Novel FUDR Prodrugs: Researchers aim to synthesize new prodrugs of FUDR with improved pharmacokinetic and pharmacodynamic properties. This includes creating derivatives that can be selectively activated in tumor tissues, thereby reducing systemic toxicity.

Evaluation of New Anticancer Agents: Once novel FUDR analogs are synthesized using intermediates like this compound, they are subjected to rigorous biological evaluation. This includes in vitro studies on cancer cell lines to determine their cytotoxicity and mechanism of action, followed by in vivo studies in animal models to assess their efficacy and safety.

The table below summarizes the key research areas where this compound is a relevant chemical entity.

| Research Area | Key Objectives |

| Synthetic Chemistry | - Optimization of protection/deprotection protocols for the 3'-hydroxyl group.- Development of stereoselective glycosylation methods. |

| Medicinal Chemistry | - Design and synthesis of novel FUDR prodrugs with enhanced tumor targeting.- Exploration of structure-activity relationships of FUDR analogs. |

| Cancer Biology | - In vitro and in vivo evaluation of new FUDR derivatives for anticancer activity. |

Structure

3D Structure

Properties

CAS No. |

74233-80-0 |

|---|---|

Molecular Formula |

C16H15FN2O6 |

Molecular Weight |

350.30 g/mol |

IUPAC Name |

3-benzoyl-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H15FN2O6/c17-10-7-18(13-6-11(21)12(8-20)25-13)16(24)19(15(10)23)14(22)9-4-2-1-3-5-9/h1-5,7,11-13,20-21H,6,8H2/t11-,12+,13+/m0/s1 |

InChI Key |

CPBKROZHSSOGKJ-YNEHKIRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC=CC=C3)F)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC=CC=C3)F)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 2 Deoxy 5 Fluorouridine and Its Precursors

Stereoselective Synthesis Pathways to the 2'-Deoxy-D-ribofuranosyl Moiety

The stereochemistry of the sugar component is paramount for the biological activity of nucleoside analogues. Therefore, the synthesis of the 2'-deoxy-D-ribofuranosyl moiety requires carefully controlled reactions to ensure the correct spatial arrangement of its atoms.

Glycosylation Reactions for Nucleoside Formation

The crucial step in forming the nucleoside framework is the glycosylation reaction, which involves the coupling of a protected 2'-deoxy-D-ribofuranosyl donor with a modified uracil (B121893) base. A common strategy is the convergent synthesis approach, where the fluorinated base is coupled with a sugar moiety. mdpi.com This method is often preferred over the direct fluorination of a pre-formed nucleoside, which can sometimes result in low yields. mdpi.com

The Vorbrüggen glycosylation is a widely utilized method for this purpose. It typically involves the reaction of a silylated heterocyclic base with an acylated sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl4) in an aprotic solvent like 1,2-dichloroethane. researchgate.netresearchgate.net This reaction generally proceeds with good stereoselectivity, yielding the desired β-anomer. However, glycosylation reactions involving 2'-deoxy sugars can be challenging. nih.gov The absence of a 2'-hydroxyl group can influence the stereochemical outcome of the reaction. nih.gov

Researchers have explored various strategies to optimize the stereoselectivity of glycosylation. The choice of protecting groups on the sugar, the nature of the leaving group at the anomeric center, and the reaction conditions all play a significant role. For instance, the use of glycosyl halides, such as bromides and chlorides, activated under Koenigs-Knorr conditions with silver salts, has been a classical approach, though these intermediates can be unstable. nih.gov

Introduction of Fluorine at the 5-Position of the Uracil Base

The introduction of a fluorine atom at the 5-position of the uracil ring is a critical modification that often enhances the biological activity of nucleoside analogues. This can be achieved through several methods. One common approach is to start with a pre-fluorinated uracil derivative, such as 5-fluorouracil (B62378) itself, and then proceed with the glycosylation reaction. mdpi.comchemicalbook.com 5-Fluorouracil can be synthesized through various routes, and its name signifies the presence of a fluorine atom at the fifth carbon of the uracil ring. wikipedia.org

Alternatively, direct fluorination of a uridine (B1682114) or 2'-deoxyuridine (B118206) derivative can be performed. This involves the use of specialized fluorinating agents. Electrophilic fluorinating reagents, such as Selectfluor, are often employed for this transformation. nih.gov The reaction mechanism involves the generation of a uracil radical from 5-halouracil, which can be initiated by photo-induced electron transfer. nih.gov This radical then facilitates the introduction of the fluorine atom. The choice of the fluorinating agent and reaction conditions is crucial to achieve high efficiency and avoid side reactions.

Benzoylation Strategies for Hydroxyl Group Protection and Derivatization

Protection of the hydroxyl groups of the sugar moiety is essential during the synthesis to prevent unwanted side reactions and to direct the glycosylation to the desired position. Benzoyl groups are commonly used for this purpose due to their stability under various reaction conditions and their ability to be removed under specific, mild conditions.

The benzoylation of the 3'- and 5'-hydroxyl groups of 2'-deoxyuridine or its 5-fluoro derivative is a key step in the synthesis of 3-Benzoyl-2'-deoxy-5-fluorouridine. This is typically achieved by reacting the nucleoside with benzoyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. prepchem.com Other benzoylating agents like benzoyl cyanide have also been explored in nucleoside chemistry. nih.gov

The selective protection of the 5'-hydroxyl group, being the primary hydroxyl, is often a primary consideration in oligonucleotide synthesis. nih.gov Various acid-labile and base-labile protecting groups are available for this purpose. nih.gov For the synthesis of the target compound, both the 3'- and 5'-hydroxyl groups are typically benzoylated. The resulting 3',5'-di-O-benzoyl derivative serves as a key intermediate. biosynth.com

Total Synthesis Approaches for the Chemical Compound

The total synthesis of this compound is a multi-step process that integrates the methodologies described above. A typical synthetic route would involve:

Preparation of a protected 2'-deoxy-D-ribofuranose: This often starts from D-ribose or a related sugar, which is then converted to a suitable 2'-deoxyribofuranosyl donor with protecting groups, commonly benzoyl groups, at the 3' and 5' positions.

Preparation of 5-fluorouracil: This can be synthesized separately.

Glycosylation: The protected sugar is then coupled with silylated 5-fluorouracil using a Lewis acid catalyst to form the N-glycosidic bond, yielding 3',5'-di-O-benzoyl-5-fluoro-2'-deoxyuridine. mdpi.comchemicalbook.com

Selective N3-benzoylation: The final step involves the selective benzoylation of the N3 position of the uracil ring. This can be a challenging step, as the N1 position can also be reactive. Careful control of reaction conditions and the choice of benzoylating agent and base are crucial to achieve the desired regioselectivity. For example, reacting 2'-Deoxy-5-fluorouridine with 4-chlorobenzoyl chloride can lead to the formation of 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine. chemicalbook.com Subsequent reaction with a different benzoylating agent could potentially target the N3 position.

Radiosynthesis for Isotopic Labeling Applications (e.g., PET Imaging Precursors)

The development of radiolabeled versions of this compound and its precursors is of significant interest for applications in Positron Emission Tomography (PET) imaging. The introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]), allows for the non-invasive visualization and quantification of biological processes in vivo.

The radiosynthesis of [¹⁸F]-labeled nucleosides can be achieved through either early-stage or late-stage fluorination. nih.gov In an early-stage approach, a radiolabeled sugar is first synthesized and then coupled with the nucleobase. nih.gov For example, [¹⁸F]fluoride can be used to displace a leaving group, such as a triflate, on a sugar precursor. nih.gov

A late-stage fluorination strategy involves introducing the [¹⁸F]fluoride in one of the final steps of the synthesis. This is often preferred as it minimizes the handling of radioactivity throughout the synthetic sequence and can lead to higher molar activity. For the synthesis of [¹⁸F]5-fluoro-2'-deoxyuridine ([¹⁸F]FUdR), a common method is radiofluorodestannylation, where an organotin precursor is reacted with [¹⁸F]fluoride. nih.gov The synthesis, purification, and formulation of such radiotracers are often automated using robotic systems to ensure safety and reproducibility. nih.govjohnshopkins.edu The radiochemical yield and specific activity are key parameters that are optimized during the development of these radiosynthetic methods. johnshopkins.edu

Purification and Characterization Techniques in Synthetic Chemistry

Throughout the synthesis of this compound and its intermediates, rigorous purification and characterization are essential to ensure the identity and purity of the products at each step.

Purification Techniques:

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used to separate the desired product from unreacted starting materials, reagents, and byproducts based on their differential adsorption to the silica gel stationary phase. nih.gov

Crystallization/Precipitation: This method is often used to purify solid compounds. The crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the solution. Precipitation can also be used by adding a non-solvent to a solution of the product. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and analysis of nucleoside derivatives. chemicalbook.comnih.gov It offers high resolution and can be used to separate complex mixtures. Reversed-phase HPLC is commonly employed for these types of compounds.

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and purification, particularly for separating charged molecules from uncharged ones. nih.gov

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for elucidating the structure of the synthesized compounds. acs.orgnih.gov They provide detailed information about the chemical environment of the different atoms in the molecule, confirming the presence of the sugar, base, and protecting groups, as well as their stereochemical arrangement.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). acs.orgnih.gov

Melting Point (M.P.): The melting point is a physical property that can be used to assess the purity of a crystalline compound. A sharp melting point range is indicative of a pure substance. prepchem.com

The combination of these purification and characterization techniques ensures the synthesis of this compound of high purity and with a well-defined chemical structure.

Molecular Mechanism of Action of 3 Benzoyl 2 Deoxy 5 Fluorouridine and Its Metabolites

Enzymatic Biotransformation Pathways of the Prodrug

As a prodrug, 3-Benzoyl-2'-deoxy-5-fluorouridine is pharmacologically inactive until it is metabolized within the body into its active forms. This bioactivation is a multi-step process involving enzymatic cleavage and subsequent phosphorylation.

De-benzoylation and Release of Active Nucleoside Analogs

The initial and essential step in the metabolic activation of this compound is the removal of the benzoyl group from the 3'-hydroxyl position of the deoxyribose sugar. This hydrolysis reaction is catalyzed by non-specific esterases that are ubiquitously present in various tissues, including the liver and blood. mdpi.comwikipedia.orgyoutube.com The cleavage of the ester bond unmasks the active nucleoside analog, 2'-deoxy-5-fluorouridine (floxuridine). This process is crucial as it liberates the nucleoside to be subsequently recognized and processed by intracellular enzymes.

Table 1: Key Enzymes in the Biotransformation of this compound

| Enzyme Class | Specific Enzyme (Example) | Role in Metabolism | Product(s) |

|---|---|---|---|

| Esterases | Carboxylesterases | De-benzoylation of the prodrug | 2'-deoxy-5-fluorouridine (Floxuridine) |

| Kinases | Thymidine (B127349) Kinase (TK) | Monophosphorylation of floxuridine | 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) |

| Kinases | Nucleoside Diphosphate (B83284) Kinase | Diphosphorylation of FdUMP | 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) |

| Kinases | Nucleoside Triphosphate Kinase | Triphosphorylation of FdUDP | 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) |

Inhibition of Key Metabolic Enzymes by Active Metabolites

The cytotoxic effects of this compound are primarily mediated by the interaction of its active metabolites with key enzymes involved in nucleotide metabolism.

Thymidylate Synthase (TS) Inhibition by Fluorodeoxyuridine Monophosphate (FdUMP)

The most well-characterized mechanism of action of the metabolites of this compound is the potent inhibition of thymidylate synthase (TS) by FdUMP. youtube.comnih.gov TS is a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair.

FdUMP, being structurally similar to the natural substrate dUMP, acts as a suicide inhibitor of TS. It forms a stable ternary covalent complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate. nih.gov This irreversible inhibition of TS leads to a depletion of the intracellular dTMP and consequently dTTP pools. The resulting imbalance in deoxynucleotide pools disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Interference with Ribonucleotide Reductase (RNR) Activity

Another significant target of the active metabolites is ribonucleotide reductase (RNR), an enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the precursors for all four DNA nucleotides. wikipedia.orgyoutube.com The diphosphate metabolite, FdUDP, can act as a fraudulent substrate for RNR. mdpi.com While not a direct inhibitor in the same manner as FdUMP on TS, the processing of FdUDP by RNR can lead to the generation of reactive species that may inactivate the enzyme. Furthermore, the presence of fluorinated pyrimidine analogs can disrupt the allosteric regulation of RNR, leading to an imbalanced supply of deoxynucleotides, which itself can be cytotoxic.

Nucleic Acid Incorporation and Functional Consequences

Beyond enzyme inhibition, the triphosphate metabolite, FdUTP, can be incorporated into the DNA of replicating cells. nih.gov DNA polymerases recognize FdUTP as an analog of dTTP and incorporate it into the growing DNA strand. The presence of the fluorine atom at the 5-position of the uracil (B121893) base, however, introduces a structural perturbation.

The incorporation of 5-fluorouracil (B62378) into DNA can have several detrimental consequences for the cell. Firstly, it can lead to DNA strand breaks and fragmentation. The cellular DNA repair machinery, specifically uracil-DNA glycosylase (UNG), can recognize the incorporated fluorouracil as an abnormal base and attempt to excise it. This repair process, if overwhelmed or faulty, can result in the formation of abasic sites and single-strand breaks, which can collapse replication forks and trigger apoptosis. Furthermore, the presence of fluorouracil in the DNA template can stall DNA polymerases during subsequent rounds of replication, further contributing to replication stress and cell death. nih.gov

Table 2: Summary of the Molecular Actions of Active Metabolites

| Active Metabolite | Target Enzyme/Molecule | Primary Consequence |

|---|---|---|

| 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | Inhibition of dTMP synthesis, leading to depletion of dTTP pools. |

| 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) | Ribonucleotide Reductase (RNR) | Interference with deoxynucleotide production and balance. |

| 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) | DNA | Incorporation into DNA, leading to DNA damage and replication stress. |

Misincorporation into DNA by Fluorodeoxyuridine Triphosphate (FdUTP)

One of the critical cytotoxic mechanisms of this compound, following its conversion to FdUTP, is the fraudulent incorporation of this metabolite into DNA. FdUTP structurally mimics the natural DNA precursor, deoxythymidine triphosphate (dTTP). This resemblance allows it to be recognized and utilized by DNA polymerases during the replication process.

Once incorporated, the presence of the highly electronegative fluorine atom at the C-5 position of the uracil base alters the stability and integrity of the DNA strand. This leads to several detrimental consequences for the cell:

DNA Damage and Instability : The integration of FdUTP into the genomic DNA compromises its structural integrity, making the DNA prone to strand breaks. This damage can occur during subsequent rounds of replication or when DNA repair mechanisms attempt to excise the abnormal nucleotide. nih.govresearchgate.net

Replication Stress : The cell responds to this DNA damage and replication blockage by activating stress-related signaling pathways. This state, known as replication stress, is a potent trigger for cell cycle arrest and apoptosis. researchgate.net

The accumulation of FdUTP in the genome is a significant contributor to the cytotoxicity observed with fluoropyrimidine-based therapies. researchgate.net The cellular tolerance to this form of DNA damage is dependent on the functionality of DNA repair pathways, such as mismatch repair and base excision repair.

| Metabolite | Site of Action | Consequence of Misincorporation |

| Fluorodeoxyuridine Triphosphate (FdUTP) | DNA | - DNA strand breaks- Inhibition of DNA replication and repair- Induction of replication stress and genomic instability |

Integration into RNA by Fluorouridine Triphosphate (FUTP)

In addition to its effects on DNA, this compound also exerts its cytotoxicity through the metabolite fluorouridine triphosphate (FUTP), which is incorporated into RNA. FUTP is an analog of uridine (B1682114) triphosphate (UTP) and can substitute for it during the process of transcription by RNA polymerases.

The incorporation of FUTP into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA), has profound effects on RNA metabolism and function:

Altered RNA Processing : The presence of 5-fluorouracil in pre-mRNA can disrupt the splicing process, leading to the formation of aberrant mRNA molecules. This can result in the translation of non-functional or truncated proteins.

Dysfunctional tRNA : The modification of tRNA with FUTP can affect its aminoacylation and its function in delivering amino acids to the ribosome during translation.

Inhibition of Pseudouridylation : 5-FU-containing RNA can inhibit the activity of pseudouridine (B1679824) synthases, enzymes that catalyze the isomerization of uridine to pseudouridine. This modification is crucial for the proper structure and function of various non-coding RNAs, including snRNAs and tRNAs.

| Metabolite | Site of Action | Consequence of Integration |

| Fluorouridine Triphosphate (FUTP) | RNA (mRNA, rRNA, tRNA, snRNA) | - Disruption of pre-mRNA splicing- Inhibition of ribosome biogenesis- Impaired tRNA function- Alteration of RNA stability and function |

Induction of Cellular Stress Responses and Apoptotic Pathways

The dual assault on DNA and RNA integrity by the metabolites of this compound culminates in the activation of cellular stress responses and the induction of apoptosis (programmed cell death). The inhibition of thymidylate synthase by another metabolite, fluorodeoxyuridine monophosphate (FdUMP), further contributes to this by creating an imbalance in the nucleotide pool required for DNA synthesis.

The primary triggers for apoptosis in response to this compound include:

DNA Damage Response (DDR) : The extensive DNA damage caused by FdUTP misincorporation activates key sensor proteins of the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related). This, in turn, can lead to the activation of downstream effectors like p53, a tumor suppressor protein that can induce cell cycle arrest or apoptosis.

Endoplasmic Reticulum (ER) Stress : The disruption of protein synthesis and the accumulation of misfolded proteins due to FUTP incorporation into RNA can trigger the unfolded protein response (UPR) or ER stress, which is another potent inducer of apoptosis.

Apoptotic Pathway Activation : Both the DNA damage and ER stress pathways converge on the activation of the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic members. This shift results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-9 has been shown to be a critical step in 5-FU-induced apoptosis.

The induction of apoptosis is a key determinant of the therapeutic efficacy of this compound and its parent compounds. The sensitivity of cancer cells to these agents is often linked to the status of their apoptotic machinery. nih.gov

Cellular Pharmacology and Transport Mechanisms of 3 Benzoyl 2 Deoxy 5 Fluorouridine

Cellular Uptake Mechanisms of Nucleoside Analogs

The entry of nucleoside analogs like 3-Benzoyl-2'-deoxy-5-fluorouridine into target cells is a critical first step for their therapeutic action. This process is governed by specialized transporter proteins and the physicochemical properties of the drug itself.

The cellular uptake of natural nucleosides and their synthetic analogs is primarily mediated by a group of membrane proteins known as nucleoside transporters (NTs). wjgnet.com These transporters belong to two main solute carrier (SLC) families: the human concentrative nucleoside transporters (hCNTs), encoded by the SLC28 family, and the human equilibrative nucleoside transporters (hENTs), encoded by the SLC29 family. wjgnet.com hENTs, such as hENT1 and hENT2, allow for the bidirectional transport of nucleosides across the cell membrane, driven by the concentration gradient. oup.comresearchgate.net They are known to transport a wide variety of nucleoside analogs used in chemotherapy, including 5-fluorouracil (B62378) (5-FU) and its derivatives. oup.comresearchgate.net

While 5-FU itself is transported by hENT1 and hENT2, its nucleoside prodrugs rely on these same pathways for cellular entry. oup.com Once inside the cell, or potentially after extracellular cleavage, the resulting 2'-deoxy-5-fluorouridine (FdUrd) would be recognized and transported by these systems. The expression levels of these transporters can significantly influence drug efficacy and resistance, with altered expression correlating with clinical outcomes in some cancers. wjgnet.comnih.gov For instance, hENT1 is a vital transporter for the uptake of the nucleoside analog gemcitabine. researchgate.net

Prodrug strategies are often employed to enhance the therapeutic index of a drug by improving its pharmacokinetic properties, including its ability to cross cell membranes. The addition of a benzoyl group to 2'-deoxy-5-fluorouridine to create this compound significantly increases its lipophilicity (fat-solubility). This modification is a common strategy to shift a drug's transport mechanism from relying solely on transporters to include passive diffusion across the lipid bilayer of the cell membrane. nih.gov Increased lipophilicity can facilitate easier passage through cellular membranes, potentially leading to higher intracellular concentrations of the prodrug. nih.gov This enhanced permeability is particularly advantageous for overcoming resistance mechanisms that involve reduced transporter function or for improving penetration into sanctuary sites like the central nervous system. nih.govnih.gov

Intracellular Metabolic Fate and Prodrug Activation

Once inside the cell, this compound must undergo metabolic conversion to exert its cytotoxic effects. This activation involves a series of enzymatic steps to release the active compound and convert it into its pharmacologically active form.

After the benzoyl group is removed, the resulting nucleoside analog, 2'-deoxy-5-fluorouridine (FdUrd), must be phosphorylated to its nucleotide forms to become active. This bioactivation is a critical step. nih.gov The initial phosphorylation to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) is a key activation step. While the outline mentions deoxycytidine kinase (dCK), the primary enzyme for this conversion is thymidine (B127349) kinase. FdUMP is the metabolite responsible for inhibiting thymidylate synthase.

Further phosphorylation steps lead to the formation of 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP). nih.gov This process is analogous to the activation of other nucleoside analogs like gemcitabine, which is sequentially phosphorylated by deoxycytidine kinase (dCK), nucleotide monophosphate kinase (NMPK), and nucleoside-diphosphate kinase (NDPK) to its active triphosphate form. wjgnet.com The efficiency of these phosphorylation steps is a key determinant of the drug's ultimate cytotoxic potential. researchgate.net

As a prodrug, this compound is therapeutically inert until the protective benzoyl group is cleaved. nih.gov This process is typically accomplished through the action of intracellular enzymes called esterases, which hydrolyze the ester bond connecting the benzoyl moiety to the deoxyribose sugar. nih.gov This hydrolytic cleavage releases the active drug, 2'-deoxy-5-fluorouridine (FdUrd), making it available for subsequent metabolic activation. nih.gov This enzymatic release mechanism is designed to occur preferentially within target cells, thereby concentrating the active drug where it is needed and potentially reducing systemic toxicity. nih.gov

Modulation of Intracellular Deoxynucleotide Pools

The active metabolites of 2'-deoxy-5-fluorouridine exert their primary cytotoxic effect by disrupting the normal balance of intracellular deoxynucleotide pools, which are the essential building blocks for DNA synthesis and repair. The active metabolite FdUMP potently inhibits the enzyme thymidylate synthase, leading to a depletion of deoxythymidine triphosphate (dTTP). nih.gov

Research has shown that treatment with 5-fluoro-2'-deoxyuridine (FdUrd) in vivo leads to significant alterations in deoxynucleotide triphosphate (dNTP) levels. Specifically, it causes a sharp decrease in the dTTP pool to approximately 20% of control values. nih.gov This depletion is accompanied by a dramatic increase in deoxycytidine triphosphate (dCTP) levels and a near-complete elimination of the deoxyguanosine triphosphate (dGTP) pool. nih.gov The severe imbalance in these crucial DNA precursors disrupts DNA replication and repair, ultimately leading to cell death. nih.gov

Interactive Data Table: Effect of 5-Fluoro-2'-deoxyuridine (FdUrd) on Deoxynucleotide Pools nih.gov

| Deoxynucleotide Triphosphate | Effect of FdUrd Treatment |

| dTTP (deoxythymidine triphosphate) | Lowered to ~20% of control |

| dCTP (deoxycytidine triphosphate) | Greatly increased |

| dGTP (deoxyguanosine triphosphate) | Reduced essentially to zero |

Subcellular Localization and Interaction with Organelle Components of this compound

The cellular journey of the lipophilic prodrug, this compound, from the extracellular space to its ultimate sites of action is a multi-step process governed by its chemical properties and the enzymatic machinery of the cell. The addition of the benzoyl group significantly influences its transport across the plasma membrane and its subsequent intracellular distribution.

Once inside the cell, the benzoyl moiety is believed to be cleaved by intracellular esterases, which are ubiquitously present in the cytoplasm. This enzymatic action releases the active metabolite, 2'-deoxy-5-fluorouridine (FdUR). The subcellular fate of the compound is therefore intrinsically linked to the localization of the enzymes that metabolize FdUR and the cellular components with which these metabolites interact.

The primary mechanism of action of FdUR involves its phosphorylation to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This conversion is catalyzed by thymidine kinase, an enzyme found in both the cytoplasm and the nucleus. The resulting FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides required for DNA replication and repair. Thymidylate synthase is predominantly located in the cytoplasm, but a functional pool of TS also exists within the nucleus, directly providing dTMP for DNA synthesis.

Therefore, the key interaction of the active metabolite of this compound occurs at these subcellular locations. The cytoplasmic pool of FdUMP interacts with cytoplasmic TS, disrupting the cellular supply of thymidine. Simultaneously, FdUMP that is either generated in the nucleus or transported into it can inhibit the nuclear pool of TS, directly impacting DNA synthesis and repair processes within this organelle.

While the primary interaction is with thymidylate synthase, the incorporation of fluorinated nucleotides into DNA and RNA represents another level of interaction with organelle components. The triphosphate form of the metabolite, 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), can be erroneously incorporated into DNA by DNA polymerases in the nucleus. Similarly, 5-fluorouridine (B13573) 5'-triphosphate (FUTP), another potential metabolite, can be incorporated into RNA within the nucleus and cytoplasm. This incorporation can disrupt the structure and function of these nucleic acids, leading to cellular stress and apoptosis.

The initial transport of the benzoylated prodrug and the subsequent localization of its active metabolites are summarized in the table below.

| Step | Compound | Subcellular Location | Interacting Components |

| 1. Cellular Uptake | This compound | Plasma Membrane | Lipid Bilayer |

| 2. Prodrug Activation | This compound | Cytoplasm | Esterases |

| 3. First Phosphorylation | 2'-deoxy-5-fluorouridine (FdUR) | Cytoplasm, Nucleus | Thymidine Kinase |

| 4. Target Inhibition | 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Cytoplasm, Nucleus | Thymidylate Synthase |

| 5. Incorporation into DNA | 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) | Nucleus | DNA Polymerases, DNA |

| 6. Incorporation into RNA | 5-fluorouridine 5'-triphosphate (FUTP) | Nucleus, Cytoplasm | RNA Polymerases, RNA |

Preclinical Efficacy Studies and Disease Models in Vitro and in Vivo

In Vitro Cellular Efficacy Assays

Cell Line Susceptibility and Cytotoxicity Profiling

The in vitro cytotoxic activity of 3-Benzoyl-2'-deoxy-5-fluorouridine and its derivatives has been evaluated against a variety of human cancer cell lines. nih.govjksus.orgup.ac.za These studies aim to determine the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a measure of its potency and selectivity against different tumor types.

Synthetic derivatives of benzimidazole (B57391), a class of compounds to which this compound is related, have demonstrated significant antiproliferative activities against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). jksus.org For instance, one novel benzimidazole derivative exhibited potent cytotoxic effects against HepG2 and A549 cells with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Similarly, other studies on benzimidazole-pyrazole hybrids have shown strong anticancer properties against various cancer cell lines. jksus.org

The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and thus their viability. jksus.org The IC50 values are determined by treating the cancer cell lines with different concentrations of the compound for a specific period, typically 72 hours. jksus.org

A study on new 1,2,3,5-tetrazine (B1252110) derivatives attached to a benzothiazole (B30560) moiety, which share some structural similarities with the broader class of heterocyclic compounds, showed selective cytotoxic activity against A549, Hela (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 2.02 to 171.67 µM. up.ac.za This highlights the potential for this class of compounds to exhibit a range of potencies across different cancer types.

It's important to note that the parent compound, 5-fluorouracil (B62378) (5-FU), and its derivatives are known to interfere with nucleoside metabolism, leading to cytotoxicity and cell death. nih.gov The benzoyl group in this compound is expected to modify its lipophilicity and cellular uptake, potentially influencing its cytotoxicity profile compared to the parent compound.

Interactive Data Table: Cytotoxicity of Related Compounds in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Benzimidazole Derivative (se-182) jksus.org | HepG2 | Liver | 15.58 |

| Benzimidazole Derivative (se-182) jksus.org | A549 | Lung | 15.80 |

| Benzimidazole-pyrazole hybrid (61) jksus.org | AsPC1 | Pancreatic | 32.9 |

| Benzimidazole-pyrazole hybrid (61) jksus.org | MRCS | - | 32.8 |

| Benzimidazole-pyrazole hybrid (61) jksus.org | SW1900 | Pancreatic | 80.0 |

| Tetrazine Derivative (4b) up.ac.za | A549 | Lung | - |

| Tetrazine Derivative (4b) up.ac.za | Hela | Cervical | - |

Assessment of Cell Cycle Perturbations

The impact of fluoropyrimidine derivatives, including compounds structurally related to this compound, on the cell cycle is a key aspect of their anticancer mechanism. These compounds are known to interfere with DNA synthesis, which can lead to cell cycle arrest at specific checkpoints, providing an opportunity for the cell to repair the damage or undergo programmed cell death.

Studies on the parent compound, 5-fluorouracil (5-FU), have shown that it can induce cell cycle arrest in various cancer cell lines. nih.gov For example, in oral cancer cells, 5-FU treatment has been observed to cause an increase in the proportion of cells in the G1/S phase of the cell cycle. nih.gov This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins. A notable upregulation of p21 and cyclin E, along with a downregulation of cyclin D, has been reported. nih.gov

While specific data on the cell cycle effects of this compound was not found in the search results, it is plausible that, as a derivative of 5-fluorouracil, it would exert similar effects. The benzoyl group may influence the compound's uptake and metabolism, potentially altering the concentration required to induce cell cycle arrest and the specific phase at which the arrest occurs. The primary mechanism of 5-FU involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA. nih.gov This inhibition directly impacts the S phase of the cell cycle, where DNA replication occurs. nih.gov Therefore, it is highly probable that this compound also perturbs the S phase, leading to cell cycle arrest and subsequent cytotoxicity in cancer cells.

Apoptosis and Programmed Cell Death Induction Studies

The induction of apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate tumor cells. nih.gov Fluoropyrimidine derivatives, including those structurally related to this compound, are well-documented inducers of apoptosis.

The parent compound, 5-fluorouracil (5-FU), is known to induce apoptosis in colorectal cancer cells. nih.gov This process is often mediated by the activation of specific cellular pathways. Research has shown that 5-FU-induced apoptosis can be dependent on caspase-9 and mediated by the activation of protein kinase C-δ (PKCδ). nih.gov In HCT116 colorectal cancer cells, treatment with 5-FU led to increased expression, phosphorylation, and cleavage of PKCδ, and inhibiting PKCδ significantly reduced 5-FU-induced apoptosis. nih.gov

The apoptotic process typically involves a cascade of events, including the activation of caspases, which are proteases that execute the cell death program. nih.gov Another key feature is the alteration of the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Studies on synthetic derivatives have demonstrated that they can induce apoptosis by activating the caspase cascade and increasing the cleavage of poly [ADP-ribose] polymerase (PARP-1), a protein involved in DNA repair. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) can also trigger apoptosis by causing DNA damage and activating tumor suppressor proteins like p53. nih.gov While specific studies on apoptosis induction by this compound were not identified in the search results, its structural relationship to 5-FU strongly suggests that it would also trigger apoptotic pathways in cancer cells. The benzoyl group may influence the compound's ability to penetrate cell membranes and interact with its intracellular targets, potentially modulating the efficiency of apoptosis induction.

In Vivo Animal Efficacy Models

Orthotopic and Subcutaneous Tumor Models

In vivo efficacy studies using animal models are a crucial step in the preclinical evaluation of anticancer compounds like this compound. These models, primarily involving mice, help to assess a drug's therapeutic potential in a living organism. The two most common types of xenograft models used are subcutaneous and orthotopic. youtube.com

Subcutaneous tumor models are widely utilized due to their simplicity and ease of tumor growth monitoring. nih.gov In this model, human cancer cells are injected under the skin of immunocompromised mice. youtube.com While these models are useful for initial screening of a compound's ability to inhibit tumor growth, they have limitations. nih.gov The subcutaneous microenvironment differs significantly from the natural site of the tumor, which can affect tumor microvasculature and angiogenesis, and may not reliably predict efficacy in a clinical setting. nih.gov

Orthotopic tumor models , on the other hand, involve implanting tumor cells or tissue into the corresponding organ of origin in the animal (e.g., a human colon cancer cell line implanted into the colon of a mouse). youtube.comnih.gov This approach provides a more clinically relevant microenvironment that better mimics the natural progression of the disease, including local invasion and metastasis. nih.gov Orthotopic models are considered superior for evaluating the full therapeutic potential of an anticancer agent. nih.gov

While specific in vivo studies for this compound were not found, research on its parent compound, 5-fluorouracil (5-FU), and other derivatives provides insight into the types of models used. For instance, a study comparing a new fluorouracil derivative, N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine, with its parent drug used various transplantable tumor models to assess antitumor activity. nih.gov In another example, a combination therapy involving a nanoconstruct was evaluated in both subcutaneous and orthotopic bladder cancer models, demonstrating greater efficacy in the orthotopic setting. nih.gov These examples underscore the importance of using appropriate in vivo models to evaluate the efficacy of new anticancer compounds.

Patient-Derived Xenograft (PDX) Models in Preclinical Research

Patient-derived xenograft (PDX) models represent a significant advancement in preclinical cancer research. nih.gov In this approach, tumor tissue is taken directly from a patient and implanted into an immunodeficient mouse. youtube.comnih.gov This method avoids the artificial conditions of cell culture, allowing the tumor to retain many of the key characteristics of the original human cancer. youtube.com

A major advantage of PDX models is their ability to recapitulate the heterogeneity and spatial structure of the patient's tumor. nih.gov They also tend to preserve the genomic features of the original cancer, making them a more accurate platform for predicting a patient's response to therapy. nih.gov This has been demonstrated in studies where the therapeutic response in PDX models mirrored that of the corresponding patients. nih.gov

PDX models are increasingly being used in preclinical trials to test novel drugs, evaluate drug combinations, and investigate mechanisms of drug resistance. nih.gov For example, a clinical study is underway to determine if PDX models can reliably predict treatment response for individual patients with triple-negative breast cancer. clinicaltrials.gov

While specific studies utilizing PDX models to evaluate this compound were not identified, the use of these models for other fluoropyrimidine-based therapies suggests their potential utility. For instance, a neoadjuvant therapy combining 5-fluorouracil (5-FU) and radiotherapy showed consistent therapeutic effects in both colorectal cancer patients and their corresponding PDX models. nih.gov

However, PDX models also have limitations. Because they are established in immunodeficient mice, they are not suitable for evaluating immunotherapies. youtube.com Additionally, over time, the human microvasculature within the tumor may be replaced by mouse vasculature, which could affect drug delivery and response. youtube.com Despite these drawbacks, PDX models are considered a powerful tool for translational cancer research and personalized medicine. nih.gov

Evaluation of Antitumor Activity and Pharmacodynamic Endpoints in Animal Models

Dedicated studies evaluating the in vivo antitumor efficacy and pharmacodynamic endpoints specifically for this compound in animal models are not readily found in the reviewed literature. Research in this area has historically focused on its parent compounds, 5-fluorouracil and floxuridine. For these related compounds, preclinical animal models are crucial for determining their ability to inhibit tumor growth and for studying how the drugs affect biological systems over time.

In typical preclinical animal studies for fluoropyrimidine analogues, human tumor cells are implanted in immunocompromised mice (xenograft models) or syngeneic models with competent immune systems are used. nih.gov The primary endpoint is often the measurement of tumor volume over time to assess growth inhibition. nih.gov Pharmacodynamic endpoints would involve analyzing tissues to measure the concentration of the active metabolites, such as 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the extent of inhibition of the target enzyme, thymidylate synthase (TS). oaepublish.comnih.gov

Table 1: Representative Data from Preclinical Animal Models for Fluoropyrimidine Derivatives (Hypothetical for this compound)

| Animal Model | Tumor Type | Compound | Key Findings |

| Nude Mouse Xenograft | Human Colorectal Carcinoma | This compound | Data not available |

| Syngeneic Mouse Model | Murine Colon Adenocarcinoma | This compound | Data not available |

This table is illustrative and does not represent actual published data for this compound.

Biomarker Identification for Response Prediction and Resistance Monitoring in Preclinical Settings

The identification of biomarkers to predict tumor response and monitor the development of resistance is a critical aspect of preclinical research for anticancer agents. For the broader class of fluoropyrimidines, several potential biomarkers have been investigated.

The primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. oaepublish.comnih.gov Consequently, the expression level of TS is a key area of investigation for predicting response, with high levels often associated with resistance. oaepublish.comnih.gov

Other potential biomarkers and mechanisms of resistance that have been identified for 5-FU and could be relevant for its derivatives include:

Anabolic and Catabolic Enzymes: The enzymes involved in the conversion of 5-FU to its active metabolites and its degradation can influence drug efficacy. oaepublish.com

DNA Repair Pathways: Enhanced DNA repair mechanisms, such as mismatch repair and homologous recombination, can counteract the DNA damage induced by fluoropyrimidines, leading to resistance. nih.gov

Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cancer cells to evade the cytotoxic effects of these drugs. nih.govnih.gov

Apoptosis Pathways: Dysregulation of programmed cell death pathways, including the expression of proteins like Bcl-2 and caspases, can contribute to resistance. nih.govmdpi.com

Table 2: Potential Biomarkers for Fluoropyrimidine Response and Resistance (General)

| Biomarker Category | Specific Biomarker | Role in Drug Response/Resistance |

| Drug Target | Thymidylate Synthase (TS) | High expression can lead to resistance. oaepublish.comnih.gov |

| Drug Metabolism | Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Involved in drug catabolism; high levels can reduce efficacy. oaepublish.com |

| Drug Metabolism | Thymidine Phosphorylase (TP) | Involved in drug activation. nih.gov |

| DNA Repair | Mismatch Repair (MMR) Proteins | Deficiency can alter drug sensitivity. oaepublish.com |

| Apoptosis | Bcl-2 Family Proteins | Overexpression of anti-apoptotic proteins can confer resistance. nih.gov |

| Apoptosis | Caspases | Essential for executing programmed cell death. nih.govmdpi.com |

This table represents general findings for the fluoropyrimidine class of drugs, as specific data for this compound is not available.

Further preclinical studies are necessary to specifically evaluate the antitumor activity of this compound in various cancer models and to identify and validate biomarkers that can predict treatment response and resistance to this particular compound.

Advanced Prodrug Design Strategies and Chemical Modifications of 3 Benzoyl 2 Deoxy 5 Fluorouridine

Phosphoramidate (B1195095) and Pronucleotide Approaches for Enhanced Cellular Delivery

To improve the cellular delivery of 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), the active metabolite of 3-Benzoyl-2'-deoxy-5-fluorouridine, phosphoramidate and pronucleotide strategies have been explored. These approaches mask the negative charges of the phosphate (B84403) group, facilitating passive diffusion across the cell membrane.

Phosphoramidate Prodrugs:

A series of haloethyl and piperidyl phosphoramidate prodrugs of FdUMP have been synthesized and shown to exhibit potent inhibition of L1210 mouse leukemia cell proliferation, with IC50 values in the nanomolar range. nih.gov The mechanism of action is believed to involve the intracellular release of FdUMP, as the growth inhibition was reversed by the addition of thymidine (B127349). nih.gov ³¹P NMR studies suggest that the release of the nucleotide occurs via cyclization of the phosphoramidate anion, followed by hydrolysis of the P-N bond. nih.gov

Cyclic phosphoramidate prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine have also demonstrated potent antiviral activities. nih.gov While these were designed for high triphosphate levels in the liver for treating Hepatitis C, the strategy highlights the potential of phosphoramidates to enhance intracellular nucleotide delivery. nih.gov

Pronucleotide Strategies:

The ProTide technology involves masking the phosphate group of a nucleoside monophosphate with two protecting groups, one of which is an amino acid ester and the other an aryl group. This neutralizes the charge and facilitates cell entry. While specific applications to this compound are not detailed in the provided results, the successful application of this strategy to other nucleoside analogs, such as the development of Sofosbuvir (a phosphoramidate prodrug), underscores its potential. nih.gov The stereochemistry of the phosphoramidate can significantly impact biological activity. nih.gov

| Prodrug Approach | Key Features | Example Application (Related Compounds) |

| Phosphoramidate | Masks phosphate charge with amino acid and aryl groups, enhancing cell permeability. | Haloethyl and piperidyl phosphoramidate FdUMP analogs showed potent anti-leukemia activity. nih.gov |

| Pronucleotide (ProTide) | A specific type of phosphoramidate approach. | Sofosbuvir, a successful antiviral drug, utilizes this strategy. nih.gov |

| Cyclic Phosphoramidate | Creates a cyclic structure to deliver the monophosphate. | Prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine showed potent anti-dengue virus activity. nih.gov |

Lipophilic Modifications to Improve Cell Permeability and Bioavailability

One approach involves the synthesis of lipophilic prodrugs. For instance, 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8), a lipophilic derivative of FdUrd, has been shown to have a strong anticancer effect when dissolved in an oily lymphographic agent and administered to rabbits with liver tumors. nih.gov This formulation selectively remained in the cancerous tissue. nih.gov Similarly, 5'-O-palmitoyl-5-fluoro-2'-deoxyuridine and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine, when incorporated into liposomes, demonstrated activity against various cancer cell lines at significantly lower concentrations than unmodified FdUrd. researchgate.net

Another strategy to improve membrane permeability is through cocrystallization. Cocrystals of 5-FU with compounds like 3-hydroxybenzoic acid, 4-aminobenzoic acid, and cinnamic acid have shown enhanced membrane permeability compared to 5-FU alone. researchgate.netacs.org

| Modification Strategy | Example | Outcome |

| Lipophilic Prodrugs | 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) | Strong, selective anticancer effect in liver tumors. nih.gov |

| 5'-O-palmitoyl-FUdR and 3',5'-O-dipalm-FUdR in liposomes | Increased cytostatic activity at lower concentrations. researchgate.net | |

| Cocrystallization | 5-FU with 3-hydroxybenzoic acid, 4-aminobenzoic acid, or cinnamic acid | Improved membrane permeability. researchgate.netacs.org |

Sugar Moiety Modifications and Their Conformational Impact on Biological Activity

2',2'-Difluoro Analogs

The introduction of two fluorine atoms at the 2'-position of the sugar ring significantly alters its electronic and conformational properties. An intermediate for the synthesis of such analogs is 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorouridine. biosynth.com Gemcitabine, a well-known anticancer drug, is a 2',2'-difluoro-2'-deoxycytidine analog. The phosphoramidite (B1245037) form, N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite, is used in the synthesis of oligonucleotides for gene silencing experiments. biosynth.com

4'-Azido Derivatives

The introduction of an azido (B1232118) group at the 4'-position of the sugar moiety has been a successful strategy in developing potent antiviral agents. nih.gov It is proposed that the 4'-azido substitution can induce an unnatural C3'-endo (North) conformation in the furanose ring. nih.gov

For example, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine and its hydrochloride salt have demonstrated extremely potent anti-HIV-1 activity, with EC50 values in the nanomolar range, and were effective against drug-resistant viral strains. nih.gov The synthesis of these compounds often involves intermediates like 1-(4'-Azido-3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)uracil and 4'-Azido-3'-O-benzoyl-5'-O-(m-chlorobenzoyl)-2'-deoxy-2'-fluoro-beta-D-arabinouridine. biosynth.comchemicalbook.com

4'-Fluoro Analogs and Conformational Locking

The introduction of a fluorine atom at the 4'-position of the sugar ring can "lock" the nucleoside into a specific conformation, which can enhance its biological activity. rsc.org This strategy has its roots in the discovery of the natural product nucleocidin, which contains a 4'-fluoro-ribose. rsc.org 4'-fluoro substitution can influence the sugar pucker, thereby affecting how the nucleoside analog interacts with viral polymerases. rsc.org The antiviral activity of many 4'-fluoro-nucleosides relies on their conversion to the 5'-triphosphate form, which then inhibits viral RNA polymerases. rsc.org

Base Moiety Modifications to Modulate Biological Activity and Selectivity

While the focus is often on sugar modifications, alterations to the pyrimidine (B1678525) base of 5-fluorouracil (B62378) can also modulate biological activity and selectivity. Experimental data show that leucovorin can enhance the cytotoxicity of 5-FU by stabilizing the inhibitory complex formed between 5-fluoro-deoxyuridine monophosphate (FdUMP), thymidylate synthase, and the folate cofactor. nih.gov This modulation does not involve a direct modification of the 5-FU base itself but rather enhances its mechanism of action.

Research on Targeted Delivery Systems for this compound Remains Limited

Extensive research into advanced prodrug design strategies has explored various chemical modifications to enhance the therapeutic efficacy of parent compounds. However, publicly available scientific literature does not currently provide specific details on the design of targeted delivery systems, such as conjugates or nanocarriers, for the chemical compound this compound.

Investigations into related compounds, such as derivatives of 5-fluoro-2'-deoxyuridine (the parent nucleoside of the specified compound), have shown promise in targeted delivery. These studies, however, focus on different chemical entities and their findings cannot be directly extrapolated to this compound. The unique physicochemical properties imparted by the 3-benzoyl modification would necessitate distinct research and development efforts for the design of suitable targeted delivery platforms.

Therefore, a detailed discussion, including research findings and data tables on conjugates and nanocarriers specifically for this compound, cannot be provided at this time due to the absence of specific scientific literature on the subject.

Combination Therapy Research in Preclinical Settings

Rationale for Combination with Other Antineoplastic Agents

The fundamental reason for combining 3-Benzoyl-2'-deoxy-5-fluorouridine, or its parent compounds, with other anticancer drugs is to achieve a synergistic or additive cytotoxic effect. nih.gov This allows for greater tumor cell kill than can be achieved with a single agent at a tolerated dose. Research has shown that combination treatment can lead to improved tumor response rates and survival. nih.gov The rationale is multifaceted and includes:

Complementary Mechanisms of Action: Combining drugs that target different cellular pathways can prevent cancer cells from escaping the effects of a single agent. For instance, fluoropyrimidines primarily disrupt DNA synthesis by inhibiting thymidylate synthase (TS). nih.gov Combining them with agents that damage DNA through other means (e.g., platinum compounds like oxaliplatin) or that interfere with mitosis (e.g., taxanes like paclitaxel) creates a multi-pronged attack. nih.govjohnshopkins.edu

Overcoming Resistance: Tumors can develop resistance to 5-FU through various mechanisms. Combining it with other agents can circumvent these resistance pathways. nih.gov

Biochemical Modulation: Certain agents can enhance the antitumor activity of fluoropyrimidines. A classic example is the combination with leucovorin, which stabilizes the binding of the active metabolite FdUMP to thymidylate synthase, thereby enhancing its inhibitory effect. nih.gov

Induction of Activating Enzymes: Some chemotherapeutic agents can upregulate the enzymes responsible for converting fluoropyrimidine prodrugs into their active forms within the tumor. For example, preclinical studies have shown that drugs like docetaxel (B913) and paclitaxel (B517696) can increase the expression of thymidine (B127349) phosphorylase (TP), the enzyme that converts doxifluridine (B1684386) and capecitabine (B1668275) into 5-FU. johnshopkins.edubmj.com This provides a strong rationale for combining these agents to achieve tumor-selective activation.

Preclinical Evaluation of Synergistic Effects in Cell Lines and Animal Models

A vast number of preclinical studies have demonstrated the synergistic potential of combining fluoropyrimidines with other antineoplastic agents in both in vitro cell line experiments and in vivo animal models.

In colorectal cancer models, the combination of 5-FU and oxaliplatin has been extensively studied, showing synergistic cytotoxic effects in numerous human colorectal cancer cell lines. nih.gov These preclinical findings provided the basis for the highly successful FOLFOX clinical regimen. Similarly, combinations with irinotecan , a topoisomerase I inhibitor, also showed synergy, leading to the development of the FOLFIRI regimen. youtube.com

For breast cancer, preclinical models have shown significant synergistic antitumor activity with the combination of the oral fluoropyrimidine doxifluridine (5'-DFUR) and cyclophosphamide in human breast cancer xenografts. nih.gov Another key finding from preclinical models was the synergy between capecitabine and taxanes (paclitaxel and docetaxel), which was later confirmed in clinical trials. clinicaltrials.gov

Recent research continues to explore novel combinations. Studies in colorectal cancer cells have shown that natural product compounds like withaferin-A and curcumin can act synergistically with 5-FU, inducing apoptosis and autophagy. johnshopkins.edunih.gov Furthermore, combining 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) with other deoxyuridine analogs, such as 5-hydroxymethyl-2'-deoxyuridine (hmUdR) , has been shown to synergistically enhance the killing of cancer cells, but not normal cells, by dramatically increasing single-strand breaks in DNA. jax.org

The table below summarizes selected preclinical findings on synergistic effects.

| Combination | Cancer Model | Key Preclinical Finding | Reference(s) |

| 5-FU / Oxaliplatin | Colorectal Cancer Cell Lines | Synergistic cytotoxic effects. | nih.gov |

| Doxifluridine / Cyclophosphamide | Human Breast Cancer Xenografts | Synergistic antitumor activity. | nih.gov |

| Capecitabine / Paclitaxel | Breast Cancer Models | Synergistic antitumor activity. | clinicaltrials.gov |

| 5-FU / Withaferin-A | Colorectal Cancer Cells (SW480, HT-29, HCT 116) | Strong synergistic effect in inhibiting cell viability. | johnshopkins.edu |

| FUDR / 5-hydroxymethyl-2'-deoxyuridine | Colon, Pancreas, and Lung Cancer Cell Lines | Synergistic enhancement of cytotoxicity in cancer cells. | jax.org |

| 5-FU / Curcumin | Hepatocellular Carcinoma Cells (SMMC-7721, Bel-7402) | Obvious synergistic effect, with an optimal ratio of 2:1 (Curcumin:5-FU). | nih.gov |

Mechanisms of Overcoming Resistance via Combination Strategies

Resistance to 5-FU is a major clinical challenge and can arise from multiple molecular alterations. nih.gov Combination therapies are designed to address these mechanisms head-on.

Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme, TS, is a common mechanism of 5-FU resistance. ascopubs.org Some combination strategies aim to counteract this. For instance, interferons have been shown in preclinical studies to suppress the acute overexpression of TS that can be induced by 5-FU, thereby prolonging its antitumor effect. nih.gov

Alterations in Drug Metabolism: Resistance can be mediated by high levels of the catabolic enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which breaks down 5-FU, or by reduced levels of activating enzymes like thymidine phosphorylase (TP). ascopubs.org As mentioned, combining a prodrug like doxifluridine with an agent like paclitaxel can upregulate TP expression in the tumor, thereby increasing the local concentration of active 5-FU and overcoming resistance due to low baseline TP levels. johnshopkins.edubmj.com

Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (like Bcl-2) or through alterations in cell death signaling pathways. nih.gov Combining fluoropyrimidines with agents that trigger apoptosis through independent mechanisms, such as NF-κB inhibitors (e.g., parthenolide), can restore sensitivity to 5-FU. [

Targeting DNA Repair: The incorporation of 5-FU metabolites into DNA causes damage that should trigger cell death. Enhanced DNA repair capabilities can lead to resistance. Combining fluoropyrimidines with inhibitors of DNA repair, such as PARP inhibitors, has been shown to markedly increase the killing of cancer cells compared to treatment with either agent alone. [

Interfering with RNA-related Effects: Recent studies suggest that in gastrointestinal cancers, the primary mechanism of 5-FU-induced cell death is through its incorporation into RNA, leading to an RNA damage response. This finding suggests that combining 5-FU with drugs that stimulate ribosome production could create a highly synergistic effect, while combinations with certain DNA-damaging drugs that halt ribosome production might be antagonistic.

Sequencing and Scheduling Optimizations in Preclinical Models

The efficacy and toxicity of combination therapies are highly dependent on the sequence and schedule of drug administration. Preclinical models are crucial for optimizing these parameters before clinical testing.

Bolus vs. Infusion: The method of 5-FU administration—a rapid "bolus" injection versus a prolonged "continuous infusion"—affects its mechanism and combination potential. Preclinical studies comparing different schedules for the 5-FU and oxaliplatin combination found that, surprisingly, the combination was more cytotoxic when 5-FU was given as a short exposure (bolus) rather than a continuous infusion. ascopubs.org This highlights the importance of schedule-specific preclinical evaluation.

Timing with Modulators: The timing of biochemical modulators is critical. In murine colon cancer models, the combination of 5-FU and leucovorin was significantly more effective when leucovorin was administered shortly before and concurrently with 5-FU, compared to simultaneous or delayed administration. nih.gov

Exploiting Enzyme Upregulation: Preclinical findings that docetaxel transiently upregulates thymidine phosphorylase (dThdPase) led to the design of schedules where capecitabine is administered at the time of maximum dThdPase expression. A clinical trial based on this preclinical rationale administered weekly docetaxel on days 1, 8, and 15, with oral capecitabine given on days 5 to 18 of a 4-week cycle, showing good tolerability and antitumor activity.

Combination with Radiotherapy: 5-FU is a potent radiosensitizer. Preclinical studies in colon cancer cell lines have investigated the optimal timing of 5-FU relative to radiation. In some cell lines, the cytotoxicity was significantly greater when radiation was administered before the 5-FU exposure. This effect was linked to 5-FU's ability to inhibit the expression of the DNA repair gene ERCC1 post-radiation.

These preclinical investigations underscore that the sequence and schedule are not minor details but are fundamental determinants of a combination therapy's success, guiding the design of more effective and less toxic clinical trial protocols.

Q & A

Basic Question: What are the key considerations for synthesizing 3-Benzoyl-2'-deoxy-5-fluorouridine and ensuring its stability in preclinical studies?

Answer:

Synthesis should focus on regioselective benzoylation at the 3'-position of the sugar moiety to avoid unwanted side reactions. Stability testing under varying pH and temperature conditions is critical, as the benzoyl group may hydrolyze in aqueous environments. Use HPLC with UV detection (e.g., 260 nm for nucleoside absorbance) to monitor degradation products. Storage at -20°C in anhydrous DMSO or lyophilized form is recommended to preserve integrity .

Basic Question: How does the benzoyl group in this compound influence its metabolic activation compared to non-acylated analogs like 5'-deoxy-5-fluorouridine (5'-DFUR)?

Answer:

The benzoyl group acts as a protective moiety, delaying enzymatic hydrolysis until the compound reaches tumor tissues. Unlike 5'-DFUR, which is directly converted to 5-FU by thymidine phosphorylase (TP), the benzoylated derivative requires prior deacylation by carboxylesterases. Design cell-based assays comparing TP-rich (e.g., HCT-116 colon cancer) versus TP-deficient models to evaluate tumor-selective activation .

Advanced Question: How can researchers resolve discrepancies in antitumor efficacy observed between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from differences in metabolic enzyme expression (e.g., TP, carboxylesterases) or pharmacokinetic variability. Use paired in vitro/in vivo models (e.g., murine xenografts with human TP overexpression) and quantify active metabolites (5-FU, FdUMP) via LC-MS/MS in plasma and tumor tissues. Adjust dosing schedules to account for slower prodrug activation in vivo .

Advanced Question: What strategies enhance the tumor-targeted delivery of this compound in TP-low malignancies?

Answer:

Combine with TP-inducing agents such as interferon-α or cyclophosphamide to upregulate TP in tumors. Alternatively, co-administer PGC-1α activators (e.g., PPAR-γ agonists) to boost uridine phosphorylase activity, enhancing 5-FU release. Validate using TP-knockout models and immunohistochemistry for enzyme localization .

Advanced Question: How do researchers design experiments to assess synergistic effects of this compound with immunotherapies like IL-2?

Answer:

Use syngeneic tumor models (e.g., murine Colon 26) to evaluate immune-mediated bystander effects. Measure tumor-infiltrating lymphocytes (TILs) and cytokine profiles (e.g., IFN-γ, TNF-α) alongside tumor volume. Dose escalation studies with fixed-ratio combinations (e.g., Chou-Talalay method) can quantify synergy indices .

Basic Question: What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

Answer:

Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-5-FU) for precision. Solid-phase extraction (e.g., Atoll XWP cartridges) improves recovery of polar metabolites like 5-FU. Validate methods per FDA guidelines for linearity, sensitivity (LOQ ≤ 1 ng/mL), and matrix effects .

Advanced Question: How can researchers address variable response rates to this compound in genetically heterogeneous tumor populations?

Answer:

Perform ex vivo pharmacogenomic profiling using patient-derived organoids (PDOs) to correlate TP/DPD enzyme ratios with IC₅₀ values. Integrate RNA-seq data to identify resistance markers (e.g., dihydropyrimidine dehydrogenase overexpression). Stratify clinical trial cohorts based on TP immunohistochemistry scores .

Advanced Question: What mechanisms underlie the reduced myelosuppression of this compound compared to 5-FU, and how is this evaluated?

Answer:

The prodrug’s selective activation in TP-rich tumors spares bone marrow cells, which lack TP. Compare cytotoxicity in TP-transfected vs. wild-type hematopoietic stem cells using clonogenic assays. Monitor peripheral blood counts in preclinical models and correlate with TP activity in bone marrow biopsies .

Basic Question: What in vitro models best recapitulate the metabolic conversion of this compound in human tumors?

Answer:

Use Caco-2 monolayers to assess intestinal absorption and HepG2 cells for hepatic metabolism. Co-culture systems with fibroblasts expressing TP mimic the tumor microenvironment. Quantify 5-FU generation via fluorometric assays and validate with siRNA-mediated TP knockdown .

Advanced Question: How do researchers optimize dosing regimens for this compound in patients with hepatic impairment?

Answer:

Develop physiologically based pharmacokinetic (PBPK) models incorporating CYP2C9 and carboxylesterase activity. Simulate hepatic extraction ratios and adjust doses based on Child-Pugh scores. Validate with sparse sampling in Phase I trials and Bayesian adaptive designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.